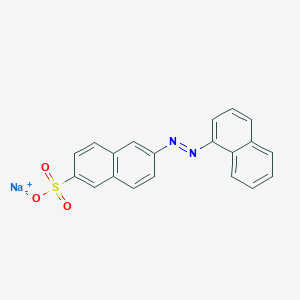
Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate is an organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color changes in different pH environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-aminonaphthalene-2-sulfonic acid using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with naphthalen-1-amine in an alkaline medium, usually with sodium carbonate, to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group typically leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include nitro compounds or quinones.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituent introduced, products can include brominated or nitrated derivatives.
Applications De Recherche Scientifique
Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in different pH environments, leading to distinct color changes. This property makes it useful as a pH indicator. Additionally, the aromatic rings can interact with various molecular targets, influencing the compound’s behavior in different applications .
Comparaison Avec Des Composés Similaires
- Sodium 4-(1-naphthylazo)naphthalene-1-sulphonate
- Sodium 2-(1-naphthylazo)naphthalene-3-sulphonate
- Sodium 6-(2-naphthylazo)naphthalene-2-sulphonate
Comparison: Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural configuration, which influences its color properties and reactivity. Compared to similar compounds, it may exhibit different absorption spectra and reactivity patterns, making it suitable for specific applications where other compounds might not be as effective .
Propriétés
Numéro CAS |
6407-85-8 |
|---|---|
Formule moléculaire |
C20H13N2NaO3S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
sodium;6-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O3S.Na/c23-26(24,25)18-11-9-15-12-17(10-8-16(15)13-18)21-22-20-7-3-5-14-4-1-2-6-19(14)20;/h1-13H,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
TUJPIQXJCDUAEN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


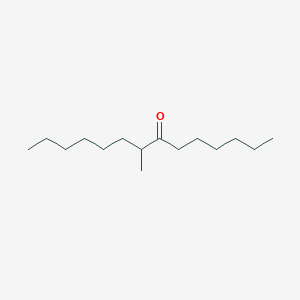

![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
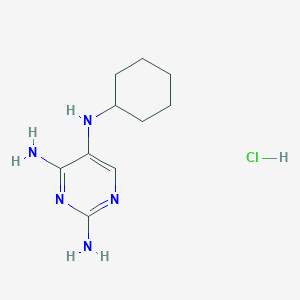

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
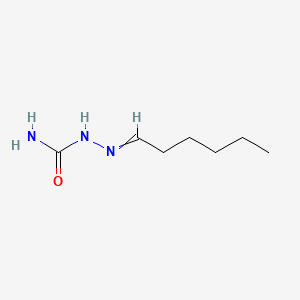
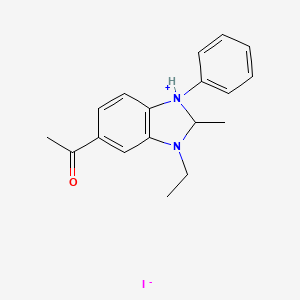
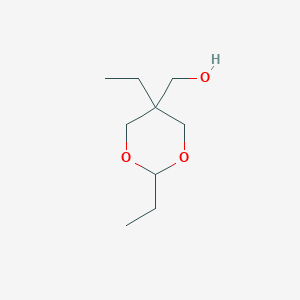
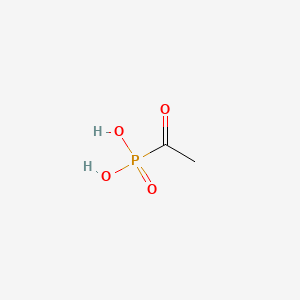
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
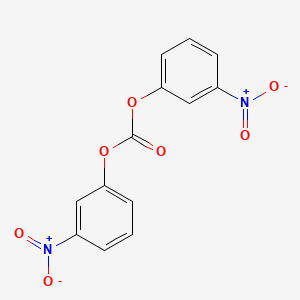
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
